6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxy-2H-pyran-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the ethenyl group can be reduced to form a single bond.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 6-[(E)-2-(4-hydroxyphenyl)ethyl]-4-methoxypyran-2-one.
Substitution: Formation of 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-chloropyran-2-one or similar derivatives.
Scientific Research Applications
6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in oxidative stress and inflammation. It can inhibit the activity of reactive oxygen species (ROS) and reduce the production of pro-inflammatory cytokines. Additionally, it may interact with signaling pathways, such as the NF-κB pathway, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-4-methoxy-2H-pyran-2-one
- 6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-methoxy-2H-pyran-2-one
Uniqueness
6-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a methoxy group on the phenyl ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[2-(4-hydroxyphenyl)ethenyl]-4-methoxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYHYOYHRIWSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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